Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-
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Overview
Description
Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-: is a complex organic compound with the molecular formula C14H31NO4S2Si . This compound is notable for its unique structure, which includes both acetamide and trimethoxysilyl groups, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the molecule’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]- exerts its effects involves its interaction with specific molecular targets. The trimethoxysilyl group allows it to form strong bonds with various substrates, while the acetamide and isopropylthio groups can participate in hydrogen bonding and hydrophobic interactions. These properties enable it to modify the surface properties of materials and influence biological processes .
Comparison with Similar Compounds
Similar compounds to Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]- include:
Acetamide, N,N-bis(1-methylethyl)-: This compound lacks the trimethoxysilyl group, making it less versatile in certain applications.
Acetamide, N,N-diisopropyl-: Similar to the above, it does not have the trimethoxysilyl group, limiting its use in surface modification.
The presence of the trimethoxysilyl group in Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]- makes it unique and particularly useful in applications requiring strong adhesion and surface modification properties .
Properties
CAS No. |
644963-33-7 |
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Molecular Formula |
C14H31NO4S2Si |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2,2-bis(propan-2-ylsulfanyl)-N-(3-trimethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C14H31NO4S2Si/c1-11(2)20-14(21-12(3)4)13(16)15-9-8-10-22(17-5,18-6)19-7/h11-12,14H,8-10H2,1-7H3,(H,15,16) |
InChI Key |
NDXDZZZMMRVXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C(=O)NCCC[Si](OC)(OC)OC)SC(C)C |
Origin of Product |
United States |
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